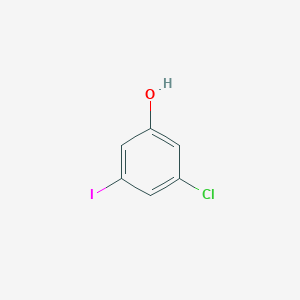

3-Chloro-5-iodophenol

Description

BenchChem offers high-quality 3-Chloro-5-iodophenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Chloro-5-iodophenol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-5-iodophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClIO/c7-4-1-5(8)3-6(9)2-4/h1-3,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBNIBNUEBBJVFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Cl)I)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClIO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80698909 | |

| Record name | 3-Chloro-5-iodophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80698909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

861347-86-6 | |

| Record name | 3-Chloro-5-iodophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80698909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chloro-5-iodophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 3-Chloro-5-iodophenol

For Researchers, Scientists, and Drug Development Professionals

Introduction and Significance

3-Chloro-5-iodophenol (CAS No. 861347-86-6) is a halogenated aromatic compound with significant potential as a building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[1][2] Its unique substitution pattern, featuring both a chlorine and an iodine atom meta to a hydroxyl group, allows for selective functionalization through various cross-coupling reactions. The disparate reactivity of the C-I and C-Cl bonds enables sequential modifications, making it a versatile synthon for creating diverse molecular architectures.

This guide will detail a robust synthetic route starting from a commercially available precursor, 3-chlorophenol. Furthermore, it will provide a thorough analysis of the characterization techniques required to confirm the identity and purity of the final product.

Strategic Approach to Synthesis

The synthesis of 3-Chloro-5-iodophenol is most effectively achieved through the electrophilic iodination of 3-chlorophenol. The hydroxyl group of the phenol is a strongly activating, ortho-, para-director.[3] However, since both meta positions relative to the hydroxyl group are sterically unhindered and electronically activated by the hydroxyl group, direct halogenation can still proceed at these positions, albeit typically requiring specific conditions. In the case of 3-chlorophenol, the directing effects of the hydroxyl and chloro substituents must be considered. The hydroxyl group directs ortho- and para-, while the chloro group is a deactivating meta-director. This combination of directing effects favors substitution at the positions ortho and para to the hydroxyl group. However, to achieve the desired meta-substitution pattern, a carefully controlled iodination reaction is necessary.

A common and effective method for the iodination of activated aromatic rings is the use of molecular iodine in the presence of an oxidizing agent.[4] This in-situ generation of a more potent electrophilic iodine species allows for the reaction to proceed under milder conditions and can influence the regioselectivity.

Proposed Synthetic Pathway

The chosen synthetic route involves the direct iodination of 3-chlorophenol using molecular iodine and an oxidizing agent in a suitable solvent. This one-step process is efficient and avoids the need for complex protecting group strategies.

Caption: Synthetic workflow for 3-Chloro-5-iodophenol.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis and purification of 3-Chloro-5-iodophenol.

Materials and Reagents

| Reagent | CAS Number | Molecular Formula | Notes |

| 3-Chlorophenol | 108-43-0 | C6H5ClO | Starting material.[5] |

| Iodine (I2) | 7553-56-2 | I2 | Iodinating agent. |

| Iodic Acid (HIO3) | 7782-68-5 | HIO3 | Oxidizing agent.[6] |

| Sodium Sulfite | 7757-83-7 | Na2SO3 | Quenching agent. |

| Diethyl Ether | 60-29-7 | (C2H5)2O | Extraction solvent. |

| Saturated Sodium Bicarbonate Solution | N/A | NaHCO3(aq) | Aqueous wash. |

| Brine | N/A | NaCl(aq) | Aqueous wash. |

| Anhydrous Magnesium Sulfate | 7487-88-9 | MgSO4 | Drying agent. |

| Hexane | 110-54-3 | C6H14 | Recrystallization solvent. |

| Ethyl Acetate | 141-78-6 | C4H8O2 | Recrystallization solvent. |

Synthesis Procedure

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-chlorophenol (1.0 eq) in a suitable aqueous solvent.

-

Addition of Reagents: To the stirred solution, add solid molecular iodine (I2, 1.1 to 1.3 eq) followed by iodic acid (HIO3, 0.4 to 0.8 eq).[6]

-

Reaction: Heat the reaction mixture to a gentle reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the excess iodine by the dropwise addition of a saturated aqueous solution of sodium sulfite until the characteristic brown color of iodine disappears.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x volume of the aqueous phase).

-

Washing: Combine the organic extracts and wash successively with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Purification

The crude 3-Chloro-5-iodophenol can be purified by recrystallization from a mixture of hexane and ethyl acetate to afford the product as a solid.[7]

Characterization and Data Analysis

Thorough characterization is crucial to confirm the structure and purity of the synthesized 3-Chloro-5-iodophenol.

Physical Properties

| Property | Expected Value | Source |

| Molecular Formula | C6H4ClIO | [1] |

| Molecular Weight | 254.45 g/mol | [1][2] |

| Appearance | Solid | |

| Melting Point | 60 °C | [8] |

| Purity | ≥98% | [2] |

Spectroscopic Analysis

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.

-

¹H NMR: The proton NMR spectrum is expected to show three aromatic signals, each integrating to one proton. The chemical shifts and coupling constants will be indicative of the 1,3,5-substitution pattern.

-

¹³C NMR: The carbon NMR spectrum should display six distinct signals for the aromatic carbons, with the carbon atoms attached to the electronegative halogen and oxygen atoms appearing at lower field.

IR spectroscopy is used to identify the functional groups present in the molecule.

-

Expected Absorptions:

-

A broad O-H stretching band in the region of 3200-3600 cm⁻¹.

-

C-O stretching absorption around 1200-1300 cm⁻¹.

-

C-Cl and C-I stretching vibrations in the fingerprint region.

-

Aromatic C-H and C=C stretching bands.

-

Reference spectra for 3-chlorophenol are available and can be used for comparison.[11][12]

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

-

Expected Molecular Ion Peak (M+): The mass spectrum should show a molecular ion peak at m/z 254, corresponding to the molecular weight of 3-Chloro-5-iodophenol.[13] The isotopic pattern of the molecular ion will be characteristic of a compound containing one chlorine atom.

Caption: Workflow for the characterization of 3-Chloro-5-iodophenol.

Safety and Handling

It is imperative to handle all chemicals with appropriate safety precautions in a well-ventilated fume hood.

-

3-Chloro-5-iodophenol: This compound is harmful if swallowed, causes skin irritation, and can cause serious eye damage. It may also cause respiratory irritation.[1]

-

3-Chlorophenol: This starting material is corrosive and can cause severe skin burns and eye damage.[14]

-

Iodine and Iodic Acid: These reagents are corrosive and strong oxidizing agents. Avoid contact with skin and eyes.

Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[15] Consult the Safety Data Sheet (SDS) for each chemical before use.[14][15]

Conclusion

This technical guide has outlined a reliable and efficient method for the synthesis and characterization of 3-Chloro-5-iodophenol. By following the detailed experimental protocol and employing the described analytical techniques, researchers can confidently prepare and validate this important chemical intermediate for use in further synthetic applications. The provided insights into the rationale behind the experimental choices and the expected characterization data will aid in troubleshooting and ensure the successful execution of this synthesis.

References

-

CORDIS. (2024, October 25). Electrochemical-mediated site-selective halogenation of phenol as a platform for accessing poly-substituted arenes. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Chloro-5-iodophenol. PubChem. Retrieved from [Link]

-

Scientific Update. (2018, October 16). Syntactic fantastic: A practical, ortho- selective mono-halogenation and phenylselenation of phenols by direct C-H halogenation. Retrieved from [Link]

-

PubChemLite. (n.d.). 3-chloro-5-iodophenol (C6H4ClIO). Retrieved from [Link]

-

BYJU'S. (n.d.). Electrophilic Substitution Reactions of Phenols. Retrieved from [Link]

-

Wikipedia. (n.d.). Electrophilic halogenation. Retrieved from [Link]

-

Christiansen, J., & Feldthus, A. (n.d.). Iodination of phenol. Retrieved from [Link]

-

Chemistry Stack Exchange. (2018, February 10). Halogenation of Phenol. Retrieved from [Link]

-

Chemdad. (n.d.). 3-chloro-5-iodophenol. Retrieved from [Link]

- Google Patents. (n.d.). EP2394984A1 - Process for the iodination of phenolic derivatives.

-

Chemia. (2022, November 14). Iodination of phenols, phenol ethers, anilines, and aniline-related compounds. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023, May 12). A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. Retrieved from [Link]

- Patent 0136593. (n.d.). Novel halopyridines and methods of making.

-

ResearchGate. (n.d.). Chlorination decreases acute toxicity of iodophenols through the formation of iodate and chlorinated aliphatic disinfection byproducts. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Iodophenol. PubChem. Retrieved from [Link]

- National Institute of Standards and Technology. (n.d.). Phenol, 3-chloro-. NIST WebBook.

-

Wikipedia. (n.d.). 3-Chlorophenol. Retrieved from [Link]

- National Institute of Standards and Technology. (n.d.). Phenol, 3,5-dichloro-. NIST WebBook.

- National Institute of Standards and Technology. (n.d.). Phenol, 3-chloro-. NIST WebBook.

- National Institute of Standards and Technology. (n.d.). Phenol, 3-chloro-. NIST WebBook.

- National Institute of Standards and Technology. (n.d.). Phenol, 3-chloro-. NIST WebBook.

-

SpectraBase. (n.d.). 3-Chlorophenol - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

- Google Patents. (n.d.). CN101735023B - Method for preparing 3-bromo-5-chlorophenol.

Sources

- 1. 3-Chloro-5-iodophenol | C6H4ClIO | CID 53425564 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. byjus.com [byjus.com]

- 4. A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 3-Chlorophenol - Wikipedia [en.wikipedia.org]

- 6. EP2394984A1 - Process for the iodination of phenolic derivatives - Google Patents [patents.google.com]

- 7. 3-Chlorophenol synthesis - chemicalbook [chemicalbook.com]

- 8. 3-chloro-5-iodophenol One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 9. 3-Iodophenol(626-02-8) 1H NMR [m.chemicalbook.com]

- 10. spectrabase.com [spectrabase.com]

- 11. Phenol, 3-chloro- [webbook.nist.gov]

- 12. 3-Chlorophenol(108-43-0) IR Spectrum [chemicalbook.com]

- 13. PubChemLite - 3-chloro-5-iodophenol (C6H4ClIO) [pubchemlite.lcsb.uni.lu]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Physicochemical Properties of 3-Chloro-5-iodophenol

Introduction

3-Chloro-5-iodophenol is a di-substituted halophenol, a class of compounds recognized for its utility as versatile intermediates in organic synthesis. The specific arrangement of chloro, iodo, and hydroxyl groups on the benzene ring imparts a unique combination of reactivity and physical properties, making it a valuable building block in the development of complex molecules, particularly in the pharmaceutical and agrochemical industries. The electron-withdrawing nature of the halogen substituents significantly influences the acidity of the phenolic proton and the electron density of the aromatic ring, thereby dictating its behavior in chemical reactions. A thorough understanding of its physicochemical properties is paramount for researchers and drug development professionals to effectively design synthetic routes, predict biological interactions, and develop robust formulation strategies. This guide provides a comprehensive analysis of the core physicochemical properties of 3-Chloro-5-iodophenol, detailed experimental protocols for their determination, and insights into its chemical reactivity and safe handling.

Core Physicochemical Properties

The fundamental physicochemical properties of 3-Chloro-5-iodophenol define its behavior in both chemical and biological systems. These parameters are critical for predicting its solubility, membrane permeability, and reactivity. The data presented below has been aggregated from reputable chemical databases and suppliers.[1][2][3]

| Property | Value | Source |

| CAS Number | 861347-86-6 | [1][2][3] |

| Molecular Formula | C₆H₄ClIO | [2][3] |

| Molecular Weight | 254.45 g/mol | [2][3] |

| Physical Form | Solid | [1] |

| Melting Point | 60 °C | [1] |

| Boiling Point | Not available (decomposes) | |

| Predicted LogP | 2.65 - 2.8 | [3][4] |

| Topological Polar Surface Area (TPSA) | 20.23 Ų | [3] |

| Acidity (pKa) | Predicted to be lower than phenol (9.99) | [5] |

Experimental Determination of Key Properties

The reliability of physicochemical data hinges on robust experimental design. The following sections detail standardized, self-validating protocols for determining two critical parameters: thermodynamic solubility and acid dissociation constant (pKa).

Thermodynamic Aqueous Solubility Assessment

Rationale: Thermodynamic solubility measures the equilibrium concentration of a compound in a saturated solution and is a critical parameter in drug discovery, influencing bioavailability and formulation development.[8][9] The shake-flask method described here is considered the gold standard for its accuracy and direct measurement of the equilibrium state.[10]

Methodology: Shake-Flask Method

-

Preparation of Calibration Standards:

-

Prepare a 10 mM primary stock solution of 3-Chloro-5-iodophenol in a suitable organic solvent (e.g., DMSO or acetonitrile).

-

Perform serial dilutions of the primary stock with the assay buffer (e.g., Phosphate-Buffered Saline, pH 7.4) to create a series of calibration standards ranging from 1 µM to 200 µM.

-

-

Sample Preparation:

-

Accurately weigh approximately 1-2 mg of solid 3-Chloro-5-iodophenol into a series of 1.5 mL glass vials. Perform this in triplicate for statistical validity.

-

Add 1 mL of the desired aqueous buffer (e.g., Dulbecco's Phosphate-Buffered Saline, DPBS, pH 7.4) to each vial.[9]

-

-

Equilibration:

-

Sample Processing:

-

After incubation, allow the vials to stand for a short period to let undissolved solids settle.

-

Carefully withdraw an aliquot of the supernatant. To ensure only the dissolved compound is measured, filter the supernatant through a 0.45 µm PVDF filter or centrifuge at high speed (e.g., 14,000 rpm for 15 minutes) and collect the clear supernatant.[9][10]

-

-

Quantification (LC-MS/UV):

-

Analyze the filtered supernatant and the calibration standards using a validated analytical method, such as LC-MS or HPLC-UV.[9] The UV-Vis spectrophotometer should be set to the wavelength of maximum absorbance for 3-Chloro-5-iodophenol.

-

Construct a calibration curve by plotting the analytical response (e.g., peak area) versus the concentration of the standards.

-

Determine the concentration of 3-Chloro-5-iodophenol in the sample supernatants by interpolating their analytical response from the calibration curve. The resulting concentration is the thermodynamic solubility.

-

pKa Determination by UV-Metric Titration

Rationale: The pKa is a measure of a molecule's acidity and is fundamental to understanding its ionization state at different pH values. This, in turn, affects its solubility, absorption, distribution, metabolism, and excretion (ADME) properties. Spectrometric methods are highly sensitive and suitable for compounds with a chromophore, like phenols, where the UV-Vis spectrum of the protonated and deprotonated species differs.[12]

Methodology: UV-Metric Titration

-

Instrument and System Calibration:

-

Use a calibrated UV-Vis spectrophotometer with a temperature-controlled cuvette holder (set to 25°C).[12]

-

Calibrate a pH electrode using standard buffers (e.g., pH 4.0, 7.0, 10.0).

-

-

Solution Preparation:

-

Prepare a stock solution of 3-Chloro-5-iodophenol in a co-solvent like methanol or acetonitrile due to its likely low water solubility.

-

Prepare a series of buffers covering a wide pH range (e.g., from pH 2 to pH 12). The ionic strength of the buffers should be kept constant (e.g., 0.1 M KCl) to maintain consistent activity coefficients.[12]

-

-

Spectral Acquisition:

-

For each buffer solution, add a small, precise volume of the 3-Chloro-5-iodophenol stock solution to ensure the final co-solvent concentration is low (e.g., <1%) and consistent across all samples.

-

Measure and record the exact pH of each solution.

-

Record the full UV-Vis absorption spectrum (e.g., 200-400 nm) for the compound in each buffer.[12]

-

-

Data Analysis:

-

Identify the wavelength(s) where the maximum difference in absorbance is observed between the acidic (fully protonated) and basic (fully deprotonated) forms of the molecule.

-

Plot absorbance at this wavelength versus the measured pH of each solution. The resulting plot will be a sigmoidal curve.

-

The pKa is the pH value at the inflection point of this curve, which corresponds to the point where the concentrations of the protonated and deprotonated species are equal. This can be determined by fitting the data to the Henderson-Hasselbalch equation or by finding the midpoint of the curve.

-

Spectroscopic Profile

While specific spectra for 3-Chloro-5-iodophenol are not widely published, its profile can be predicted based on its structure and data from analogous compounds like 3-chlorophenol and 3-iodophenol.[13][14][15][16]

-

¹H NMR: The spectrum would be expected to show three signals in the aromatic region (approx. 6.5-7.5 ppm), corresponding to the three non-equivalent aromatic protons. The multiplicity of each signal (doublet, triplet, or doublet of doublets) would depend on the coupling constants between adjacent protons. A broad singlet corresponding to the phenolic -OH proton would also be present, with its chemical shift being solvent-dependent.

-

¹³C NMR: Six distinct signals would be expected for the six aromatic carbons. The carbon bearing the hydroxyl group would be the most deshielded (highest ppm), followed by the carbons bonded to the halogens. The chemical shifts would be influenced by the combined inductive and resonance effects of all three substituents.

-

IR Spectroscopy: Key characteristic peaks would include a broad O-H stretching band around 3200-3600 cm⁻¹, C-O stretching around 1200-1300 cm⁻¹, and C-H stretching for the aromatic ring just above 3000 cm⁻¹. C-Cl and C-I stretching bands would appear in the fingerprint region (typically below 800 cm⁻¹).

-

Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z 254. The isotopic pattern would be characteristic of a molecule containing one chlorine atom, with an (M+2)+ peak approximately one-third the intensity of the M+ peak.

Reactivity and Synthetic Applications

The chemical behavior of 3-Chloro-5-iodophenol is governed by its three functional groups.

-

Phenolic Hydroxyl Group: The acidic -OH group can be deprotonated to form a phenoxide, which is a potent nucleophile. This allows for reactions like Williamson ether synthesis to form aryl ethers or esterification to form aryl esters.

-

Aromatic Ring: The ring is deactivated towards electrophilic aromatic substitution due to the electron-withdrawing effects of the halogens and the hydroxyl group. However, the hydroxyl group is an ortho-, para-director, meaning any substitution would likely occur at the C2, C4, or C6 positions, though such reactions may require harsh conditions.

-

Halogen Atoms: The carbon-iodine bond is significantly weaker than the carbon-chlorine bond, making the iodine atom the primary site for metal-halogen exchange or cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This site-selectivity is a key feature that makes this molecule a valuable synthetic intermediate, allowing for the sequential introduction of different functional groups.[17]

Safety and Handling

As a halogenated phenol, 3-Chloro-5-iodophenol must be handled with extreme caution. It is classified as harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation.[1][2]

-

Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood.[18][19] Wear appropriate PPE, including a lab coat, chemical-resistant gloves (neoprene or butyl rubber), and chemical splash goggles.[20][21]

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[19][22] The container should be tightly sealed.

-

Spill & Exposure: In case of skin contact, immediately flush the area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[20][21] For eye contact, flush with water for at least 20 minutes and seek immediate medical attention.[21] Due to the rapid skin absorption and high toxicity of phenols, all exposures should be treated as serious medical events.[18][20]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.[22]

Conclusion

3-Chloro-5-iodophenol is a synthetic building block whose utility is defined by its distinct physicochemical properties. Its acidity, solubility, and predictable site-selective reactivity make it a valuable tool for medicinal chemists and material scientists. The protocols and data presented in this guide offer a foundational framework for researchers to confidently incorporate this compound into their workflows, ensuring both experimental success and laboratory safety. A thorough understanding and application of this knowledge are essential for leveraging the full synthetic potential of this versatile molecule.

References

-

Spectrometric Determination of pK Values for some Phenolic Compounds in Acetonitrile – Water Mixture. Journal of The Turkish Chemical Society, Section A: Chemistry. [Link]

-

In-vitro Thermodynamic Solubility. Protocols.io. [Link]

-

Thermodynamic Solubility Assay. Domainex. [Link]

-

3-Chloro-5-iodophenol | C6H4ClIO | CID 53425564. PubChem, National Institutes of Health. [Link]

-

Thermodynamic equilibrium solubility measurements in simulated fluids by 96-well plate method in early drug discovery. PubMed, National Library of Medicine. [Link]

-

ADME Solubility Assay. BioDuro. [Link]

-

An Accurate Approach for Computational pKa Determination of Phenolic Compounds. MDPI. [Link]

-

Calculating the Aqueous pKa of Phenols: Predictions for Antioxidants and Cannabinoids. MDPI. [Link]

-

(PDF) Calculating the Aqueous pKa of Phenols: Predictions for Antioxidants and Cannabinoids. ResearchGate. [Link]

-

An Accurate Approach for Computational pKa Determination of Phenolic Compounds. MDPI. [Link]

-

3-chloro-5-iodophenol (C6H4ClIO). PubChemLite. [Link]

-

Phenol - OHS Information Sheet. Monash University. [Link]

-

Phenol. Princeton University Environmental Health and Safety. [Link]

-

Phenol. Duke University Occupational and Environmental Safety Office. [Link]

-

Phenol, 3-chloro-. NIST WebBook. [Link]

- Synthesis of 1-Bromo-3-Chloro-5-Iodobenzene_part 1. Wellesley College.

-

3-Chlorophenol. Wikipedia. [Link]

-

3-Chlorophenol | C6H4ClOH | CID 7933. PubChem, National Institutes of Health. [Link]

-

Poster for the SAFE USE of PHENOL. CEFIC. [Link]

-

A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. SpringerLink. [Link]

-

Phenol Hazard Controls Fact Sheet. UC Berkeley. [Link]

-

3-Iodophenol | C6H5IO | CID 12272. PubChem, National Institutes of Health. [Link]

-

Structure Determination from Spectra (3) (H NMR, C NMR, IR) [Ketone, Alkyl halides, Alcohols]. YouTube. [Link]

-

3,5-Dichlorophenol | C6H4Cl2O | CID 11571. PubChem, National Institutes of Health. [Link]

-

3-Chlorophenol - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]

Sources

- 1. 3-Chloro-5-iodophenol | 861347-86-6 [sigmaaldrich.com]

- 2. 3-Chloro-5-iodophenol | C6H4ClIO | CID 53425564 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. PubChemLite - 3-chloro-5-iodophenol (C6H4ClIO) [pubchemlite.lcsb.uni.lu]

- 5. Calculating the Aqueous pKa of Phenols: Predictions for Antioxidants and Cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. In-vitro Thermodynamic Solubility [protocols.io]

- 9. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 10. enamine.net [enamine.net]

- 11. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 12. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 13. Phenol, 3-chloro- [webbook.nist.gov]

- 14. 3-Iodophenol(626-02-8) 1H NMR spectrum [chemicalbook.com]

- 15. 3-Iodophenol | C6H5IO | CID 12272 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. spectrabase.com [spectrabase.com]

- 17. 1-Bromo-3-chloro-5-iodobenzene | 13101-40-1 | Benchchem [benchchem.com]

- 18. monash.edu [monash.edu]

- 19. ehs.berkeley.edu [ehs.berkeley.edu]

- 20. ehs.princeton.edu [ehs.princeton.edu]

- 21. petrochemistry.eu [petrochemistry.eu]

- 22. safety.duke.edu [safety.duke.edu]

An In-Depth Technical Guide to 3-Chloro-5-iodophenol: Synthesis, Reactivity, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Core Identifiers and Physicochemical Properties

3-Chloro-5-iodophenol is a polysubstituted aromatic compound whose distinct arrangement of chloro, iodo, and hydroxyl functional groups imparts unique reactivity, making it a valuable building block in multi-step organic synthesis.

Key Identifiers

| Identifier | Value | Source |

| CAS Number | 861347-86-6 | [1][2] |

| Molecular Formula | C₆H₄ClIO | [2] |

| IUPAC Name | 3-chloro-5-iodophenol | [2] |

| Molecular Weight | 254.45 g/mol | [2] |

| InChI | InChI=1S/C6H4ClIO/c7-4-1-5(8)3-6(9)2-4/h1-3,9H | [1] |

| InChIKey | QBNIBNUEBBJVFN-UHFFFAOYSA-N | [1] |

| Canonical SMILES | C1=C(C=C(C=C1Cl)I)O | [2] |

Physicochemical Data

| Property | Value | Notes |

| Physical Form | Solid, Crystals or Crystalline Powder | [1] |

| Melting Point | 60 °C | [1][3] |

| Boiling Point | ~138 °C at 5 mmHg (estimated) | Based on data for 4-iodophenol[4]; high boiling point expected due to molecular weight and hydrogen bonding. |

| Density | 2.087 g/cm³ | [3] |

| pKa | ~9.3 (estimated) | Based on data for 4-iodophenol[4]; the electron-withdrawing halogens are expected to slightly increase acidity compared to phenol. |

| Solubility | Expected to be soluble in polar organic solvents like methanol, ethanol, DMSO, and DMF; slightly soluble in water. | General principle of "like dissolves like" for halogenated phenols.[5] |

| XLogP3 | 2.8 | [2] |

Synthesis and Manufacturing Pathways

The synthesis of 3-Chloro-5-iodophenol is not commonly detailed in single-step procedures. A robust and logical pathway involves the strategic functionalization of an aniline precursor, followed by a Sandmeyer-type reaction. This approach provides excellent regiochemical control, which is paramount for ensuring the purity of the final intermediate for use in GMP-regulated pharmaceutical synthesis.

Proposed Synthetic Pathway: Diazotization of 3-Chloro-5-iodoaniline

The most logical and controllable route originates from 3-chloro-5-iodoaniline. The conversion of an arylamine to a phenol via a diazonium salt is a fundamental and reliable transformation in organic chemistry.

Caption: Proposed two-step synthesis of 3-Chloro-5-iodophenol.

Experimental Protocol: Synthesis via Diazotization

This protocol is based on well-established procedures for the conversion of anilines to phenols.

Step 1: Diazotization of 3-Chloro-5-iodoaniline

-

To a stirred solution of concentrated sulfuric acid in water, cooled to 0-5 °C in an ice-salt bath, add 3-chloro-5-iodoaniline (1.0 eq) portion-wise, ensuring the temperature does not exceed 5 °C.

-

Prepare a solution of sodium nitrite (1.1 eq) in cold water.

-

Add the sodium nitrite solution dropwise to the aniline solution, maintaining the temperature below 5 °C. The formation of the diazonium salt is typically accompanied by a slight color change.

-

Stir the reaction mixture at 0-5 °C for an additional 30 minutes to ensure complete diazotization. The resulting solution containing the in-situ diazonium salt is used directly in the next step.

Step 2: Hydrolysis to 3-Chloro-5-iodophenol

-

Gently heat the aqueous solution of the 3-chloro-5-iodobenzenediazonium salt to 50-60 °C. Vigorous evolution of nitrogen gas will be observed.

-

Maintain heating until gas evolution ceases, indicating the completion of the hydrolysis reaction.

-

Cool the reaction mixture to room temperature. The crude product may precipitate or form an oil.

-

Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to afford pure 3-Chloro-5-iodophenol.

Rationale and Trustworthiness: This synthetic route is self-validating. The starting material, 3-chloro-5-iodoaniline, can be synthesized and characterized independently.[6] The diazotization-hydrolysis sequence is a classic, high-yielding transformation, minimizing the formation of regioisomeric impurities that could arise from direct electrophilic substitution on a phenol ring.

Chemical Reactivity and Strategic Applications

The utility of 3-Chloro-5-iodophenol in drug development stems from the orthogonal reactivity of its three functional groups. A seasoned medicinal chemist can selectively address each site to build molecular complexity.

Palladium-Catalyzed Cross-Coupling Reactions

The key to the synthetic utility of this molecule is the significant difference in reactivity between the C-I and C-Cl bonds in palladium-catalyzed cross-coupling reactions. The C-I bond is substantially more reactive, readily undergoing oxidative addition to a Pd(0) catalyst under mild conditions, while the C-Cl bond remains intact. This allows for selective functionalization at the 5-position.

Caption: Selective reactivity of 3-Chloro-5-iodophenol.

-

Suzuki-Miyaura Coupling: Reaction with an aryl or heteroaryl boronic acid (or ester) in the presence of a palladium catalyst and a base will selectively form a biaryl structure at the 5-position. The C-Cl bond is unreactive under these conditions, providing a handle for subsequent, more forcing cross-coupling reactions if desired.

-

Sonogashira Coupling: This molecule is an excellent substrate for Sonogashira coupling with terminal alkynes.[7] This reaction, catalyzed by palladium and a copper(I) co-catalyst, selectively forms a C(sp²)-C(sp) bond at the iodine-bearing carbon, introducing an alkynyl moiety.[8]

Reactions of the Phenolic Hydroxyl Group

The hydroxyl group is acidic and can be readily deprotonated by a suitable base (e.g., NaH, K₂CO₃) to form a phenoxide. This nucleophilic phenoxide is an excellent partner in substitution reactions.

-

Williamson Ether Synthesis: The phenoxide can react with alkyl halides (R-X) or other electrophiles in a classic SN2 reaction to form ethers (Ar-O-R).[9][10] This is a fundamental transformation for modifying the phenolic group, often used to attach linkers or other pharmacophoric elements.

Application in Medicinal Chemistry: A Building Block for Kinase Inhibitors

Halogenated aromatic compounds are cornerstone intermediates in the synthesis of protein kinase inhibitors. Many FDA-approved drugs, such as the MEK inhibitor Trametinib , feature complex, substituted aniline and phenol cores. While not always explicitly named, building blocks like 3-Chloro-5-iodophenol are structurally analogous to intermediates used in the synthesis of such complex molecules.[11][12]

The synthetic logic is clear:

-

Use a selective Sonogashira or Suzuki coupling at the C-I position to install a key pharmacophoric group.

-

Modify the phenolic -OH via etherification to connect to another part of the molecule.

-

The remaining C-Cl bond provides a site for late-stage diversification or can be a crucial element for binding interactions within the kinase active site.

Patents for various protein kinase inhibitors frequently describe synthetic routes starting from di-halogenated anilines and phenols, underscoring the industrial relevance of this class of compounds.[13][14][15][16]

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of 3-Chloro-5-iodophenol. Below are the expected spectroscopic signatures.

Spectroscopic Data Summary

| Technique | Expected Features |

| ¹H NMR | Three distinct signals in the aromatic region (δ 6.5-7.5 ppm). Each signal will appear as a triplet or doublet of doublets with small meta-coupling constants (J ≈ 1-3 Hz). A broad singlet for the phenolic -OH proton (variable shift). |

| ¹³C NMR | Six distinct signals are expected. The carbon bearing the iodine (C-I) will be shifted upfield (δ ~90-100 ppm). The carbon bearing the chlorine (C-Cl) will be at δ ~135 ppm. The carbon bearing the hydroxyl group (C-OH) will be significantly downfield (δ ~155-160 ppm). The remaining three C-H carbons will appear in the δ 110-130 ppm range. |

| IR Spectroscopy | - Broad O-H stretch: ~3200-3500 cm⁻¹ - Aromatic C-H stretch: ~3000-3100 cm⁻¹ - Aromatic C=C stretches: ~1450-1600 cm⁻¹ - C-O stretch: ~1200-1260 cm⁻¹ - C-I and C-Cl stretches: <1100 cm⁻¹ (in the fingerprint region) |

| Mass Spectrometry (EI) | - Molecular Ion (M⁺): A prominent peak at m/z 254. - Isotopic Pattern: A characteristic M+2 peak at m/z 256 with an intensity of ~33% relative to the M⁺ peak, confirming the presence of one chlorine atom. - Key Fragments: Expect losses of iodine (M-127), chlorine (M-35), and CO (M-28). |

Safety, Handling, and Disposal

As a halogenated organic compound, 3-Chloro-5-iodophenol requires careful handling in a laboratory or manufacturing setting.

GHS Hazard Classification

-

Pictograms: GHS07 (Exclamation Mark)

-

Signal Word: Warning

-

Hazard Statements:

Handling and Storage Protocol

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.

-

Ventilation: Handle only in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation of dust or vapors.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.[3] Protect from light.

-

Spill Response: In case of a spill, evacuate the area. Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand) and collect it into a sealed container for hazardous waste disposal.

Disposal

Dispose of 3-Chloro-5-iodophenol and its containers as hazardous waste. The preferred method of disposal for halogenated organic compounds is high-temperature incineration at a licensed waste disposal facility. Do not dispose of down the drain or into the environment. Always follow local, state, and federal regulations for hazardous waste disposal.

References

- EP2394984A1 - Process for the iodination of phenolic derivatives.

- EP2093206A1 - Process for the iodination of aromatic compounds.

-

Chemdad. 3-chloro-5-iodophenol Product Page. [Link]

- EP2727918B1 - Compounds and Compositions as Protein Kinase Inhibitors.

-

PubChem. 3-Chloro-5-iodophenol. National Institutes of Health. [Link]

-

Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

-

Williamson Ether Synthesis. Experiment 06 Williamson Ether Synthesis. [Link]

- US6534524B1 - Indazole compounds and pharmaceutical compositions for inhibiting protein kinases, and methods for their use.

- US10654855B2 - Protein kinase B inhibitors.

-

Wikipedia. Sonogashira coupling. [Link]

-

Narang, S. (2023). 6 STAGE SYNTHESIS OF 1-BROMO-3-CHLORO-5-IODOBENZENE FROM ANILINE. Medium. [Link]

-

Cap, A. (2008). Six-Step Synthesis: Aniline to 1-Bromo-3-chloro-5-iodobenzene. [Link]

-

ResearchGate. Microscale Synthesis of 1-Bromo-3-chloro-5-iodobenzene: An Improved Deamination of 4-Bromo-2-chloro-6-iodoaniline. [Link]

- WO2011025927A1 - Compounds and compositions as protein kinase inhibitors.

-

Myers, A. G. Research Group. The Suzuki Reaction. Harvard University. [Link]

-

Common Organic Chemistry. Suzuki Reaction - Palladium Catalyzed Cross Coupling. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

PrepChem.com. Synthesis of 3-chloro-5-iodo-aniline. [Link]

-

SciELO. Efficient and selective iodination of phenols promoted by iodine and hydrogen peroxide in water. [Link]

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

- CN109336884A - A method of synthesis Trimetinib key intermediate.

-

Iowa State University. NMR Coupling Constants. [Link]

-

J&K Scientific LLC. Sonogashira Cross-Coupling. [Link]

-

Taylor & Francis Online. Williamson ether synthesis – Knowledge and References. [Link]

-

YouTube. Assigning a 1H NMR spectrum. [Link]

-

YouTube. How many C-13 NMR peaks? OCR A level Chemistry. [Link]

-

YouTube. Mass Spectrometry Fragmentation Part 1. [Link]

- CN109336884B - Method for synthesizing trametinib key intermediate.

-

PubMed Central. Characterization of Electron Ionization Mass Spectral (EIMS) Fragmentation Patterns of Chloropropanol Esters of Palmitic Acid Using Isotope Labeling Technique. [Link]

-

University of Wisconsin-Madison. NMR Spectroscopy Collection. [Link]

-

Govindaraju, T. et al. [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper-catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. The Royal Society of Chemistry. [Link]

Sources

- 1. 3-Chloro-5-iodophenol | 861347-86-6 [sigmaaldrich.com]

- 2. 3-Chloro-5-iodophenol | C6H4ClIO | CID 53425564 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-chloro-5-iodophenol One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. 540-38-5 | CAS DataBase [m.chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. prepchem.com [prepchem.com]

- 7. researchgate.net [researchgate.net]

- 8. EP2093206A1 - Process for the iodination of aromatic compounds - Google Patents [patents.google.com]

- 9. Novel halopyridines and methods of making - Patent 0136593 [data.epo.org]

- 10. 3-Chloro-5-iodoaniline | C6H5ClIN | CID 15168449 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. CN109336884B - Method for synthesizing trametinib key intermediate - Google Patents [patents.google.com]

- 12. CN109336884A - A method of synthesis Trimetinib key intermediate - Google Patents [patents.google.com]

- 13. EP2727918B1 - Compounds and Compositions as Protein Kinase Inhibitors - Google Patents [patents.google.com]

- 14. US6534524B1 - Indazole compounds and pharmaceutical compositions for inhibiting protein kinases, and methods for their use - Google Patents [patents.google.com]

- 15. US10654855B2 - Protein kinase B inhibitors - Google Patents [patents.google.com]

- 16. WO2011025927A1 - Compounds and compositions as protein kinase inhibitors - Google Patents [patents.google.com]

A Technical Guide to the Spectroscopic Characterization of 3-Chloro-5-iodophenol

This guide provides an in-depth analysis of the spectroscopic data for the compound 3-Chloro-5-iodophenol. Designed for researchers, scientists, and professionals in drug development, this document offers a comprehensive exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The focus is not only on the presentation of data but also on the underlying principles and experimental considerations that ensure data integrity and accurate structural elucidation.

Introduction

3-Chloro-5-iodophenol (C₆H₄ClIO) is a halogenated aromatic compound with a molecular weight of 254.45 g/mol .[1] Its structure, featuring a phenol ring substituted with both a chlorine and an iodine atom, makes it a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents and other complex organic molecules. Accurate characterization of this compound is paramount for its effective use, and spectroscopic methods provide the necessary tools for unambiguous identification and purity assessment. This guide will delve into the expected spectroscopic signature of 3-Chloro-5-iodophenol.

Molecular Structure and Spectroscopic Overview

The structure of 3-Chloro-5-iodophenol dictates its spectroscopic characteristics. The phenol group, the aromatic ring, and the halogen substituents each contribute unique signals in NMR, IR, and MS analyses. Understanding these contributions is key to interpreting the spectral data.

Caption: Chemical structure of 3-Chloro-5-iodophenol with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 3-Chloro-5-iodophenol, both ¹H and ¹³C NMR provide critical information for structural confirmation.

¹H NMR Spectroscopy

Experimental Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of 3-Chloro-5-iodophenol in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds.

-

Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. A higher field strength provides better signal dispersion and resolution.

-

Data Acquisition: Record the spectrum at room temperature using a standard pulse program. Typically, 8 to 16 scans are sufficient to obtain a good signal-to-noise ratio.

Predicted ¹H NMR Data (400 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~5.0-6.0 | Singlet (broad) | 1H | OH |

| ~7.2-7.4 | Triplet (t) | 1H | H-4 |

| ~7.0-7.2 | Triplet (t) | 1H | H-6 |

| ~6.8-7.0 | Triplet (t) | 1H | H-2 |

Interpretation:

The aromatic region of the ¹H NMR spectrum is expected to show three distinct signals for the three aromatic protons.

-

The protons on the aromatic ring (H-2, H-4, and H-6) will appear as closely spaced multiplets, likely triplets or doublet of doublets, due to meta-coupling. The exact chemical shifts are influenced by the electron-withdrawing effects of the chlorine and iodine atoms and the electron-donating effect of the hydroxyl group.

-

The phenolic proton (OH) will appear as a broad singlet. Its chemical shift can vary depending on the concentration and the solvent used.

¹³C NMR Spectroscopy

Experimental Protocol:

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrumentation: Acquire the spectrum on the same NMR spectrometer.

-

Data Acquisition: Use a standard proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

Predicted ¹³C NMR Data (100 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~155-157 | C-1 (C-OH) |

| ~135-137 | C-3 (C-Cl) |

| ~130-132 | C-5 (C-I) |

| ~125-127 | C-4 |

| ~120-122 | C-6 |

| ~115-117 | C-2 |

Interpretation:

The proton-decoupled ¹³C NMR spectrum is expected to show six distinct signals, one for each carbon atom in the molecule.

-

The carbon attached to the hydroxyl group (C-1) will be the most deshielded aromatic carbon, appearing at the lowest field (~155-157 ppm).

-

The carbons bonded to the halogens (C-3 and C-5) will also be significantly deshielded. The carbon attached to the more electronegative chlorine atom (C-3) is expected at a slightly higher chemical shift than the carbon attached to iodine (C-5).

-

The remaining three carbons (C-2, C-4, and C-6) will appear at higher fields.

Caption: Relationship between carbon atoms and their predicted ¹³C NMR signals.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol:

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Predicted IR Data:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3200-3600 (broad) | O-H stretch | Phenol |

| ~3000-3100 | C-H stretch (aromatic) | Aromatic Ring |

| ~1550-1600 | C=C stretch (aromatic) | Aromatic Ring |

| ~1450-1500 | C=C stretch (aromatic) | Aromatic Ring |

| ~1150-1250 | C-O stretch | Phenol |

| ~1000-1100 | C-H in-plane bend (aromatic) | Aromatic Ring |

| ~700-850 | C-H out-of-plane bend (aromatic) | Aromatic Ring |

| ~600-800 | C-Cl stretch | Chloro-aromatic |

| ~500-600 | C-I stretch | Iodo-aromatic |

Interpretation:

-

A broad and strong absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the phenolic hydroxyl group.

-

The sharp peaks between 3000 and 3100 cm⁻¹ are due to the C-H stretching vibrations of the aromatic ring.

-

The C=C stretching vibrations within the aromatic ring typically appear as a series of bands in the 1450-1600 cm⁻¹ region.

-

The C-O stretching of the phenol will be observed in the 1150-1250 cm⁻¹ range.

-

The absorptions corresponding to the C-Cl and C-I stretching vibrations are expected in the fingerprint region at lower wavenumbers.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Experimental Protocol:

-

Sample Introduction: The sample can be introduced via direct infusion or through a gas chromatograph (GC-MS).

-

Ionization: Electron Ionization (EI) is a common technique for this type of molecule.

-

Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer can be used.

Predicted Mass Spectrum Data (EI):

| m/z | Interpretation |

| 254/256 | Molecular ion peak [M]⁺ and [M+2]⁺ due to ³⁵Cl/³⁷Cl isotopes |

| 219 | [M-Cl]⁺ |

| 127 | [M-I]⁺ |

| 99 | [M-I-CO]⁺ |

| 63 | [C₅H₃]⁺ fragment |

Interpretation:

-

The mass spectrum will show a molecular ion peak at m/z 254, corresponding to the molecular weight of 3-Chloro-5-iodophenol with the ³⁵Cl isotope.

-

A characteristic isotopic pattern for chlorine will be observed, with an [M+2]⁺ peak at m/z 256 that is approximately one-third the intensity of the molecular ion peak, corresponding to the ³⁷Cl isotope.

-

Common fragmentation pathways for halogenated phenols include the loss of the halogen atoms and the loss of carbon monoxide (CO) from the phenol ring.

Caption: Predicted major fragmentation pathways for 3-Chloro-5-iodophenol in EI-MS.

Conclusion

The comprehensive spectroscopic analysis of 3-Chloro-5-iodophenol, utilizing ¹H NMR, ¹³C NMR, IR, and MS, provides a robust framework for its unequivocal identification. The predicted data presented in this guide, based on established principles of spectroscopy and comparison with related structures, offer a detailed roadmap for researchers working with this compound. Adherence to the outlined experimental protocols will ensure the acquisition of high-quality data, enabling confident structural elucidation and purity assessment, which are critical for its application in research and development.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 53425564, 3-Chloro-5-iodophenol. Retrieved from [Link].[1]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

NIST Chemistry WebBook. [Link]

Sources

reactivity and electronic effects of 3-Chloro-5-iodophenol

An In-depth Technical Guide to the Reactivity and Electronic Effects of 3-Chloro-5-iodophenol

Abstract

This technical guide provides a comprehensive analysis of 3-Chloro-5-iodophenol, a halogenated aromatic compound of significant interest in synthetic and medicinal chemistry. We delve into the intricate interplay of electronic effects exerted by the hydroxyl, chloro, and iodo substituents, which collectively define the molecule's reactivity. This document elucidates how the competing inductive and resonance effects modulate the electron density of the aromatic ring, influencing its acidity, susceptibility to electrophilic and nucleophilic attack, and the behavior of its phenolic hydroxyl group. Detailed mechanistic discussions, predictive analysis of reactivity, and representative experimental protocols are provided to serve as a foundational resource for professionals engaged in the research and development of novel chemical entities.

Introduction

3-Chloro-5-iodophenol is a disubstituted halophenol featuring a chlorine atom and an iodine atom positioned meta to a hydroxyl group on a benzene ring. The strategic placement of these three functional groups creates a unique electronic landscape, making the molecule a versatile intermediate for organic synthesis. Understanding the nuanced electronic effects—the electron-withdrawing inductive forces of the halogens versus the powerful electron-donating resonance of the hydroxyl group—is paramount to predicting its chemical behavior and harnessing its synthetic potential. This guide will dissect these electronic properties to provide a clear and actionable understanding of the molecule's reactivity profile.

Physicochemical and Structural Properties

A summary of the key physical and chemical properties of 3-Chloro-5-iodophenol is presented below. These data are essential for experimental design, safety considerations, and analytical characterization.

| Property | Value | Reference(s) |

| IUPAC Name | 3-chloro-5-iodophenol | [1] |

| CAS Number | 861347-86-6 | [2] |

| Molecular Formula | C₆H₄ClIO | [1][2] |

| Molecular Weight | 254.45 g/mol | [1][2] |

| Melting Point | 60 °C | [3] |

| Appearance | Solid | |

| SMILES | C1=C(C=C(C=C1Cl)I)O | [1][2] |

| InChIKey | QBNIBNUEBBJVFN-UHFFFAOYSA-N | [1] |

| Predicted XlogP | 2.8 | [1][4] |

Comprehensive Analysis of Electronic Effects

The reactivity of 3-Chloro-5-iodophenol is governed by the cumulative electronic influence of its three substituents. These effects are broadly classified as inductive effects, which are transmitted through sigma (σ) bonds, and resonance (or mesomeric) effects, which involve the delocalization of pi (π) electrons.[5]

The Hydroxyl (-OH) Group

-

Inductive Effect (-I): Oxygen is more electronegative than carbon, leading to a weak electron-withdrawing inductive effect.[6]

-

Resonance Effect (+M): The lone pairs on the oxygen atom can be delocalized into the aromatic ring's π-system.[6] This is a powerful electron-donating effect that significantly increases the electron density at the ortho and para positions relative to the hydroxyl group. The +M effect of the hydroxyl group overwhelmingly dominates its -I effect, making it a strong activating group.[7]

The Chloro (-Cl) Group

-

Inductive Effect (-I): Chlorine is a highly electronegative atom, exerting a strong electron-withdrawing inductive effect that pulls electron density away from the benzene ring.[8][9]

-

Resonance Effect (+M): The lone pairs on the chlorine atom can participate in resonance, donating electron density to the ring.[10] However, due to the poor orbital overlap between chlorine's 3p orbitals and carbon's 2p orbitals, this +M effect is significantly weaker than its -I effect.[9][11] Consequently, the chloro group acts as a net electron-withdrawing group and is considered a deactivator for electrophilic aromatic substitution.[10][11]

The Iodo (-I) Group

-

Inductive Effect (-I): As a halogen, iodine is more electronegative than carbon and thus exhibits an electron-withdrawing inductive effect. However, its electronegativity is the lowest among the common halogens, making its -I effect weaker than that of chlorine.[12][13]

-

Resonance Effect (+M): Similar to chlorine, iodine possesses lone pairs that can be delocalized into the ring. This +M effect is very weak due to the significant size mismatch and poor energy overlap between iodine's 5p orbitals and carbon's 2p orbitals.[12] The inductive effect generally outweighs this weak resonance effect.

Synergistic and Antagonistic Effects

The overall electronic character of the 3-Chloro-5-iodophenol ring is a product of the interplay between these groups.

-

Acidity: The hydroxyl, chloro, and iodo groups are all meta to one another. The acidity of a phenol is determined by the stability of its conjugate base, the phenoxide ion.[14][15] Electron-withdrawing groups stabilize the phenoxide ion, thereby increasing the acidity (lowering the pKa).[7][8] Since both chlorine and iodine are net electron-withdrawing groups due to their dominant -I effects, they will stabilize the phenoxide ion formed from 3-Chloro-5-iodophenol. Therefore, 3-Chloro-5-iodophenol is predicted to be a stronger acid (lower pKa) than unsubstituted phenol (pKa ≈ 10) .[14][15]

-

Ring Activation/Deactivation: The hydroxyl group is a powerful activator, while both the chloro and iodo groups are deactivators.[7][10] The strong activating +M effect of the -OH group is the dominant influence, making the ring, as a whole, activated towards electrophilic attack compared to benzene, despite the presence of two deactivating halogens.

Caption: Competing electronic effects in 3-Chloro-5-iodophenol.

Reactivity Profile and Synthetic Utility

Electrophilic Aromatic Substitution (EAS)

EAS reactions involve the substitution of a hydrogen atom on the aromatic ring with an electrophile.[16] The regiochemical outcome is determined by the directing effects of the existing substituents.

-

Directing Effects:

-

Predicted Regioselectivity: In polysubstituted benzene rings, the most powerful activating group dictates the position of substitution. In this case, the hydroxyl group's directing effect is dominant. It will direct incoming electrophiles to the positions ortho and para to it.

-

Ortho positions: C2 and C6

-

Para position: C4

-

Therefore, electrophilic attack (e.g., nitration, halogenation, sulfonation) is strongly favored at the C2, C4, and C6 positions . The C2 and C6 positions are equivalent due to symmetry. Steric hindrance from the adjacent substituents may influence the ratio of products, but the primary directing influence remains the hydroxyl group.

Caption: Predicted regioselectivity for electrophilic aromatic substitution.

Nucleophilic Aromatic Substitution (NAS)

Aryl halides are generally unreactive towards nucleophilic substitution.[17] However, the presence of strong electron-withdrawing groups ortho and para to the leaving group can facilitate NAS via an addition-elimination (SNAr) mechanism.[17] In 3-Chloro-5-iodophenol, there are no strong activating groups (like -NO₂) positioned ortho or para to the halogens. Therefore, forcing conditions (high temperature and pressure) would be required to achieve nucleophilic substitution of the chloro or iodo groups.[17]

Reactions involving the Hydroxyl Group

The phenolic hydroxyl group can readily undergo reactions typical of phenols, such as:

-

Williamson Ether Synthesis: Deprotonation with a base (e.g., NaOH, K₂CO₃) to form the more nucleophilic phenoxide, followed by reaction with an alkyl halide (R-X) to form an ether (Ar-O-R).

-

Esterification: Reaction with an acyl chloride or acid anhydride in the presence of a base (e.g., pyridine) to form a phenyl ester (Ar-O-COR).

Exemplary Experimental Protocol: Iodination

This protocol describes the electrophilic iodination of 3-Chloro-5-iodophenol at an activated position (e.g., C4), a reaction type for which methodologies have been reported for similar phenolic compounds.[18]

Reaction: Synthesis of 4,5-Diiodo-3-chlorophenol

Disclaimer: This is a representative protocol and must be adapted and optimized. All laboratory work should be conducted with appropriate safety precautions.

Materials:

-

3-Chloro-5-iodophenol

-

Iodine (I₂)

-

30% Hydrogen Peroxide (H₂O₂)

-

Ethanol (EtOH)

-

10% Aqueous Sodium Thiosulfate (Na₂S₂O₅)

-

Deionized Water

Procedure:

-

Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 3-Chloro-5-iodophenol (1.0 eq) and Iodine (0.55 eq) in ethanol.[18]

-

Reaction Initiation: Heat the mixture to 80 °C.

-

Oxidant Addition: Slowly add 30% hydrogen peroxide (2.7 eq) dropwise to the reaction mixture over 20-30 minutes. The H₂O₂ acts as an oxidant to generate the electrophilic iodine species in situ.[18]

-

Reaction Monitoring: Maintain the mixture at reflux for 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: After completion, cool the mixture and add 10% aqueous sodium thiosulfate solution to quench any unreacted iodine (indicated by the disappearance of the brown color).[18]

-

Precipitation: Pour the reaction mixture into a larger volume of cold deionized water to precipitate the crude product.[18]

-

Isolation and Purification: Collect the solid product by vacuum filtration. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the desired 4,5-diiodo-3-chlorophenol.

Spectroscopic Analysis

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the three aromatic protons. Their chemical shifts and coupling constants will be influenced by the electronic nature of the substituents. Spectroscopic data for 3-chloro-5-iodophenol is available in public databases.[19]

-

¹³C NMR: The carbon NMR will show six distinct signals for the aromatic carbons, with the carbon atoms attached to the electronegative substituents (C1-OH, C3-Cl, C5-I) appearing at characteristic downfield shifts.

-

IR Spectroscopy: The infrared spectrum will prominently feature a broad absorption band in the 3200-3600 cm⁻¹ region, characteristic of the O-H stretching of the phenolic group.

Conclusion

3-Chloro-5-iodophenol is a molecule defined by a delicate balance of competing electronic effects. The powerful electron-donating resonance of the hydroxyl group activates the ring for electrophilic substitution, directing incoming electrophiles to the C2, C4, and C6 positions. Concurrently, the strong inductive electron withdrawal by both the chloro and iodo groups increases the acidity of the phenolic proton compared to unsubstituted phenol. This detailed understanding of its electronic architecture and resulting reactivity empowers chemists to strategically employ 3-Chloro-5-iodophenol as a valuable building block in the synthesis of complex molecular targets.

References

-

Pharmaguideline. Acidity of Phenols, Effect of Substituents on Acidity. [Online] Available at: [Link][14]

-

Badeliya, S. N. Acidity of phenols, effect of substituents on acidity, qualitative tests, Structure and. [Online] Available at: [Link][15]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 53425564, 3-Chloro-5-iodophenol. [Online] Available at: [Link][1]

-

Chemistry Steps. Inductive and Resonance (Mesomeric) Effects. [Online] Available at: [Link][5]

-

Chemistry Stack Exchange. Does Cl- Have more -I effect or +M effect ( Resonance effect)?. [Online] Available at: [Link][11]

-

Tubert-Brohman, I., et al. Calculating pKa values for substituted phenols and hydration energies for other compounds with the first-order Fuzzy-Border continuum solvation model. J Mol Model, 12(5), 624-630. [Online] Available at: [Link][20]

-

The Chemistry Teacher. Although chlorine is an electron withdrawing group, yet it is ortho-, para- directing. Why?. [Online] Available at: [Link][10]

-

Liptak, M. D., et al. Absolute pKa Determinations for Substituted Phenols. Journal of the American Chemical Society, 124(22), 6421-6427. [Online] Available at: [Link][21]

-

Filo. Question What are the electronic effects exerted by the substituents -OCH.. - Filo. [Online] Available at: [Link][8]

-

University of Illinois Springfield. Chapter 24: Phenols. [Online] Available at: [Link][7]

-

Vedantu. Although chlorine is an electron withdrawing group class 11 chemistry CBSE. [Online] Available at: [Link][9]

-

Liptak, M. D., et al. Absolute pKa Determinations for Substituted Phenols. Air Force Institute of Technology AFIT Scholar. [Online] Available at: [Link][22]

-

Ossowski, T., et al. How OH and O– groups affect electronic structure of meta-substituted and para-substituted phenols and phenolates. Structural Chemistry, 28(6), 1829-1841. [Online] Available at: [Link][23]

-

University of Wisconsin-La Crosse. resonance and induction tutorial. [Online] Available at: [Link][6]

-

Chemdad. 3-chloro-5-iodophenol One Chongqing Chemdad Co. [Online] Available at: [Link][3]

-

PubChemLite. 3-chloro-5-iodophenol (C6H4ClIO). [Online] Available at: [Link][4]

-

Kemistry. Inductive vs Resonance Effect | Organic Chemistry. [Online] Available at: [Link][13]

-

De La Fuente, J., et al. A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. Monatsh Chem, 154, 2173–2179. [Online] Available at: [Link][18]

-

Master Organic Chemistry. Electrophilic Aromatic Substitution: The Six Key Reactions. [Online] Available at: [Link][16]

-

LibreTexts Chemistry. Nucleophilic Reactions of Benzene Derivatives. [Online] Available at: [Link]

Sources

- 1. 3-Chloro-5-iodophenol | C6H4ClIO | CID 53425564 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. 3-chloro-5-iodophenol One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. PubChemLite - 3-chloro-5-iodophenol (C6H4ClIO) [pubchemlite.lcsb.uni.lu]

- 5. Inductive and Resonance (Mesomeric) Effects - Chemistry Steps [chemistrysteps.com]

- 6. webhome.auburn.edu [webhome.auburn.edu]

- 7. vanderbilt.edu [vanderbilt.edu]

- 8. Question What are the electronic effects exerted by the substituents -OCH.. [askfilo.com]

- 9. Although chlorine is an electron withdrawing group class 11 chemistry CBSE [vedantu.com]

- 10. youtube.com [youtube.com]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 12. benchchem.com [benchchem.com]

- 13. youtube.com [youtube.com]

- 14. Acidity of Phenols, Effect of Substituents on Acidity | Pharmaguideline [pharmaguideline.com]

- 15. sips.org.in [sips.org.in]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide - PMC [pmc.ncbi.nlm.nih.gov]

- 19. 3-chloro-5-iodophenol(861347-86-6) 1H NMR [m.chemicalbook.com]

- 20. Calculating pKa values for substituted phenols and hydration energies for other compounds with the first-order Fuzzy-Border continuum solvation model - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

- 22. afit.edu [afit.edu]

- 23. researchgate.net [researchgate.net]

The Architectural Precision of Halogenated Phenols: A Technical Guide to the Crystal Structure of 3-Chloro-5-iodophenol

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Unseen Influence of Halogen Bonds in Molecular Design

In the landscape of modern drug discovery and materials science, the precise control of molecular architecture is paramount. Halogenated phenols, a class of compounds characterized by a hydroxyl group and one or more halogen atoms attached to a benzene ring, are pivotal building blocks in the synthesis of a wide array of pharmaceuticals and functional materials. The introduction of halogens, particularly chlorine and iodine, significantly modulates a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. This guide delves into the intricate world of the crystal structure of a specific, yet representative, halogenated phenol: 3-Chloro-5-iodophenol.

While a specific crystal structure determination for 3-Chloro-5-iodophenol is not publicly available in crystallographic databases, this guide will leverage established principles of crystal engineering and the detailed structural analyses of closely related dihalogenated phenols to provide a comprehensive and predictive overview. By examining the interplay of intermolecular forces, particularly hydrogen and halogen bonding, we can construct a robust model of the solid-state architecture of 3-Chloro-5-iodophenol. This understanding is crucial for predicting its behavior in solid dosage forms, its interaction with biological macromolecules, and for the rational design of novel crystalline materials.

I. Synthesis and Crystallization: From Precursor to Single Crystal

The journey to understanding a crystal structure begins with the synthesis of the compound and the growth of high-quality single crystals suitable for X-ray diffraction analysis.

Proposed Synthesis of 3-Chloro-5-iodophenol

A plausible and efficient synthetic route to 3-Chloro-5-iodophenol can be devised from commercially available 3-aminophenol, leveraging well-established diazotization and Sandmeyer-type reactions.

Experimental Protocol: Synthesis of 3-Chloro-5-iodophenol

-

Diazotization of 3-Aminophenol:

-

Dissolve 3-aminophenol in an aqueous solution of hydrochloric acid.

-

Cool the solution to 0-5 °C in an ice bath.

-

Add a solution of sodium nitrite dropwise while maintaining the low temperature to form the diazonium salt.

-

-

Iodination (Sandmeyer-type Reaction):

-

In a separate flask, dissolve potassium iodide in water.

-

Slowly add the freshly prepared diazonium salt solution to the potassium iodide solution. Nitrogen gas will be evolved.

-

Allow the reaction mixture to warm to room temperature and stir for several hours to ensure complete reaction.

-

-

Chlorination:

-

The resulting 3-iodophenol can be chlorinated using a mild chlorinating agent such as N-chlorosuccinimide (NCS) in a suitable solvent like acetonitrile. The directing effects of the hydroxyl and iodo groups will favor chlorination at the 5-position.

-

-

Purification:

-

The crude 3-Chloro-5-iodophenol can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

-

Crystal Growth: The Art of Molecular Self-Assembly

Obtaining single crystals of sufficient size and quality is often the most challenging step in crystal structure analysis. For a small organic molecule like 3-Chloro-5-iodophenol, several techniques can be employed.

Experimental Protocol: Single Crystal Growth

-

Slow Evaporation: A nearly saturated solution of the purified compound in a suitable solvent (e.g., a mixture of methanol and n-hexane) is left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly over several days.

-

Vapor Diffusion: A solution of the compound is placed in a small open vial, which is then placed in a larger sealed container with a more volatile anti-solvent. The slow diffusion of the anti-solvent vapor into the solution reduces the solubility of the compound, promoting crystallization.

-

Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to room temperature or below, leading to the formation of crystals.

The choice of solvent is critical and often determined empirically. A solvent in which the compound has moderate solubility is typically ideal.

II. The Crystalline Architecture: A Symphony of Intermolecular Forces

The solid-state structure of 3-Chloro-5-iodophenol is dictated by a delicate balance of intermolecular interactions, primarily hydrogen bonds and halogen bonds.

Anticipated Crystallographic Data

Based on the analysis of structurally similar dihalogenated phenols, we can anticipate the key crystallographic parameters for 3-Chloro-5-iodophenol.

| Parameter | Predicted Value/Range |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or similar centrosymmetric space group |

| Molecules per unit cell (Z) | 4 |

The Dominant Interactions: Hydrogen and Halogen Bonding

The crystal packing of 3-Chloro-5-iodophenol is expected to be governed by a network of intermolecular interactions, creating a stable three-dimensional lattice.

-

Hydrogen Bonding: The phenolic hydroxyl group is a potent hydrogen bond donor. It is highly probable that strong O-H···O hydrogen bonds will be a primary motif, linking molecules into chains or cyclic synthons.

-

Halogen Bonding: The iodine and chlorine atoms on the aromatic ring are capable of forming halogen bonds. A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophilic region on an adjacent molecule (a Lewis base). The strength of the halogen bond depends on the polarizability of the halogen atom (I > Br > Cl > F).

-

Type II Halogen Bonds: Given the presence of the electron-withdrawing chlorine and the electron-donating hydroxyl group, the iodine atom in 3-Chloro-5-iodophenol is expected to have a significant positive σ-hole, making it a strong halogen bond donor. It is likely to form Type II halogen bonds (C-I···O or C-I···Cl) where the angle of interaction is close to 180°. These interactions are directional and play a crucial role in the precise arrangement of molecules in the crystal.

-

The interplay between the strong hydrogen bonds and the directional halogen bonds will ultimately determine the overall crystal packing.

III. Experimental Workflow and Data Analysis

The determination of a crystal structure is a systematic process involving data collection, structure solution, and refinement.

Figure 1. A generalized workflow for the determination of the crystal structure of a small organic molecule like 3-Chloro-5-iodophenol, from synthesis to the final structural analysis.

IV. The Role of Halogenated Phenols in Drug Discovery and Development

The presence of halogen atoms in a phenolic scaffold can significantly influence its biological activity. Halogenation can enhance a molecule's binding affinity to target proteins, improve its metabolic stability, and increase its ability to cross cell membranes. Phenols and their derivatives are recurring motifs in a large number of FDA-approved drugs.